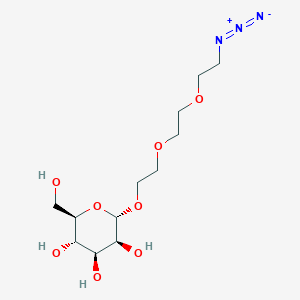![molecular formula C18H19N3 B6317844 Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% CAS No. 179056-73-6](/img/structure/B6317844.png)
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% (also known as BMBPA) is an organic compound of interest to the scientific community due to its unique properties and potential applications. BMBPA is a white, odorless, crystalline powder with a melting point of about 155-160°C; it is insoluble in water but soluble in most organic solvents. BMBPA has been studied extensively in recent years due to its potential applications in various scientific fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
BMBPA has been used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, BMBPA has been used as a catalyst in the synthesis of various organic compounds. In biochemistry, BMBPA has been used as a reagent in the synthesis of peptides and proteins. In pharmacology, BMBPA has been used as a reagent in the synthesis of various drug molecules.
Mecanismo De Acción
BMBPA acts as a catalyst in the synthesis of various organic compounds. It is believed that the catalytic activity of BMBPA is due to its ability to form a complex with the reactants, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
BMBPA has been studied for its effects on various biochemical and physiological processes. Studies have shown that BMBPA can affect the activity of enzymes involved in metabolic processes, such as the enzyme acetylcholinesterase. BMBPA has also been shown to affect the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMBPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. However, BMBPA is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of BMBPA are still being explored. In the future, BMBPA could be used in the synthesis of more complex organic compounds, such as peptides and proteins. BMBPA could also be used to develop new drugs and drug delivery systems. Additionally, BMBPA could be used to study the biochemical and physiological effects of various compounds on the human body. Finally, BMBPA could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Métodos De Síntesis
BMBPA can be synthesized in a two-step process. The first step involves the reaction of benzyl bromide and potassium hydroxide to form benzyl potassium bromide. This reaction is carried out in an aqueous medium at a temperature of 70-80°C. The second step involves the reaction of benzyl potassium bromide and 1-methyl-1H-pyrazol-4-yl-benzyl-amine in a solvent such as acetonitrile or methanol. This reaction is carried out at a temperature of 60-70°C.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-5-8-16(10-17)12-19-11-15-6-3-2-4-7-15/h2-10,13-14,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFYUIIFAGCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)
